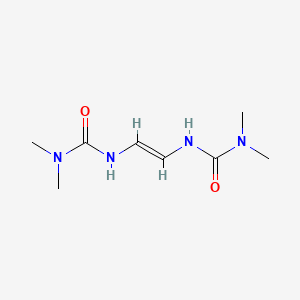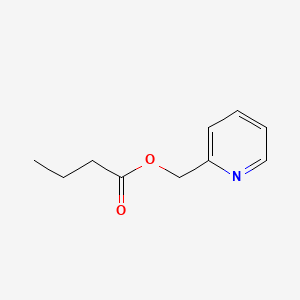
14,18-Dimethyl-hexatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,18-Dimethyl-hexatriacontane is a branched alkane with the molecular formula C38H78. It is a derivative of hexatriacontane, which is a long-chain alkane consisting of 36 carbon atoms in a straight-chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,18-Dimethyl-hexatriacontane typically involves the alkylation of hexatriacontane. One common method is the Friedel-Crafts alkylation, where hexatriacontane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 14,18-Dimethyl-hexatriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 14,18-dimethyl-hexatriacontyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
14,18-Dimethyl-hexatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain alkanes.
Biology: Its interactions with biological membranes and lipids are of interest in biophysical studies.
Industry: Used in the formulation of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 14,18-Dimethyl-hexatriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and signaling pathways .
Comparison with Similar Compounds
Hexatriacontane: A straight-chain alkane with 36 carbon atoms.
Tetracontane: A straight-chain alkane with 40 carbon atoms.
2-Methyloctacosane: A branched alkane with 29 carbon atoms
Uniqueness: 14,18-Dimethyl-hexatriacontane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This branching can affect its melting point, solubility, and reactivity compared to its straight-chain counterparts .
Properties
CAS No. |
77094-69-0 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
14,18-dimethylhexatriacontane |
InChI |
InChI=1S/C38H78/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-34-38(4)36-32-35-37(3)33-30-28-26-24-22-16-14-12-10-8-6-2/h37-38H,5-36H2,1-4H3 |
InChI Key |
NCMOJTFRJLJYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
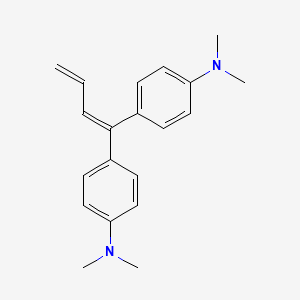
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
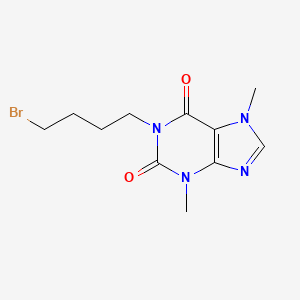

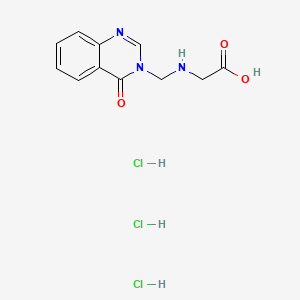
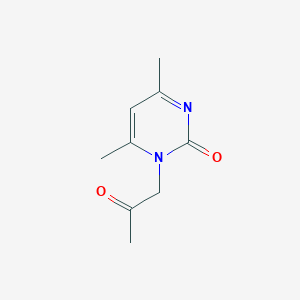

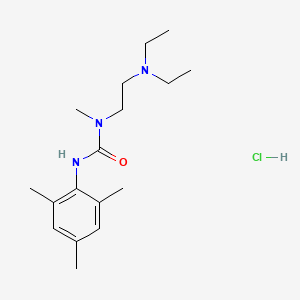
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
